molecular formula C16H13N3O4S B14985038 5-phenyl-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide

5-phenyl-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide

Katalognummer: B14985038
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: KQVGMKGXHATWDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-phenyl-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide is a versatile chemical compound with a unique structure that allows for diverse applications in various fields, such as pharmaceuticals and materials science. This compound is known for its potential use in scientific research due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 5-phenyl-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide involves several steps. One efficient method is an eco-friendly, simple, and green synthesis approach. This method involves the reaction of 5-phenyl-1,2-oxazole-3-carboxylic acid with 4-sulfamoylaniline in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions . The reaction is typically carried out in ethanol at room temperature, yielding the desired product with high purity and yield.

Analyse Chemischer Reaktionen

5-phenyl-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

5-phenyl-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes involved in disease pathways.

    Industry: The compound is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 5-phenyl-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

5-phenyl-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:

    5-phenyl-N-(4-sulfamoylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: This compound has a similar structure but includes a pyrazolo[1,5-a]pyrimidine ring and a trifluoromethyl group, which may confer different chemical and biological properties.

    Spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives:

Eigenschaften

Molekularformel

C16H13N3O4S

Molekulargewicht

343.4 g/mol

IUPAC-Name

5-phenyl-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H13N3O4S/c17-24(21,22)13-8-6-12(7-9-13)18-16(20)14-10-15(23-19-14)11-4-2-1-3-5-11/h1-10H,(H,18,20)(H2,17,21,22)

InChI-Schlüssel

KQVGMKGXHATWDJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.